5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20BrN5O4 and its molecular weight is 462.304. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their biological activities .
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been found to exert various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O4/c1-27-12-5-6-14(16(9-12)29-3)22-19(26)17-18(21)25(24-23-17)10-11-4-7-15(28-2)13(20)8-11/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQJLZCZJVCWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=C(C=C3)OC)Br)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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